molecular formula C14H13N3O2 B2821004 5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 521320-50-3

5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No. B2821004
CAS RN: 521320-50-3
M. Wt: 255.277
InChI Key: TZHJFBMICWNXAF-UHFFFAOYSA-N
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Description

5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is classified as an oxazole-based compound and is known to exhibit various biological activities.

Scientific Research Applications

Anticancer Activity

The synthesis and characterization of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, including compounds structurally related to 5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile, have shown significant anticancer activities. These compounds displayed growth inhibitory and cytostatic activities against a variety of cancer cell lines at submicromolar concentrations. They exhibit high selectivity towards leukemia cell lines, with some displaying considerable cytotoxic selectivity towards renal and breast cancer subpanels. This evidence supports their potential use in developing new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

Modulation of Adenylate Cyclase

Research involving 5-phenyloxazoles, closely related to the compound of interest, demonstrated their ability to positively and negatively modulate adenylate cyclase in head membrane homogenates of Bombyx mori larvae. These findings suggest potential applications in pharmacological studies, particularly in dissecting biogenic amine receptors (Khan, Nakane, Ohta, & Ozoe, 2003).

Corrosion Inhibition

Pyranopyrazole derivatives, structurally similar to this compound, have been investigated as corrosion inhibitors for mild steel in HCl solution. These studies show that such compounds can significantly inhibit corrosion, suggesting potential applications in protecting metals from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of new derivatives of 1,3-oxazole-4-carbonitriles and their biological activities, including antimicrobial and antiviral properties. These studies contribute to a broader understanding of the chemical and biological properties of oxazole derivatives, paving the way for new applications in medicinal chemistry (Golovchenko, Pilyo, Brovarets, Chernega, & Drach, 2004).

Antiviral Activity

The antiviral activities of novel derivatives of 1,3-oxazole-4-carbonitrile against human cytomegalovirus (HCMV) were evaluated, showing considerable antiviral activity against both normal and resistant strains of HCMV. These findings highlight the potential of oxazole derivatives in developing new antiviral drugs (Kachaeva, Pilyo, Hartline, Harden, Prichard, Zhirnov, & Brovarets, 2019).

properties

IUPAC Name

5-(cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-18-11-6-2-9(3-7-11)13-17-12(8-15)14(19-13)16-10-4-5-10/h2-3,6-7,10,16H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHJFBMICWNXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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